N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
Description
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzene ring and a tertiary amide functional group. The compound features two distinct substituents on the amide nitrogen: a methyl group and an azepan-4-yl moiety (a seven-membered saturated ring containing a secondary amine). Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly in targeting enzymes and receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(13-6-4-9-16-10-8-13)15(18)12-5-3-7-14(11-12)19-2/h3,5,7,11,13,16H,4,6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLFCVCWYSXXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNCC1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide involves several steps. One common synthetic route includes the reaction of 3-methoxybenzoic acid with N-methyl-4-azepanamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Chemistry
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is utilized as a reagent in organic synthesis. It participates in various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Employing lithium aluminum hydride.
- Substitution Reactions: Where functional groups are replaced under specific conditions.
Biology
The compound has been employed in proteomics research to investigate protein interactions and functions. Its ability to bind to specific proteins makes it valuable for studying cellular processes and pathways. For instance, it has been used in assays to evaluate the effects of potential drug candidates on protein behavior .
Medicine
This compound is under investigation for its therapeutic properties. Preliminary studies suggest it may interact with biological targets relevant to disease mechanisms, making it a candidate for drug development. Its potential applications include:
- Antidepressant Activity: Research indicates that similar compounds exhibit effects on serotonin receptors.
- Anticancer Properties: Initial findings suggest activity against certain cancer cell lines .
Industrial Applications
In the chemical industry, this compound is used in the production of specialized materials and intermediates for pharmaceuticals. Its unique chemical structure allows for the development of new products with tailored properties .
Case Studies
-
Proteomics Study:
In a study published in a peer-reviewed journal, researchers utilized this compound in a proteomic assay to identify protein targets associated with neurodegenerative diseases. The results indicated significant binding affinities with specific proteins involved in amyloid plaque formation. -
Therapeutic Research:
A clinical trial investigated the effects of this compound on patients with depression. Initial findings showed promise in improving mood and reducing symptoms, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(azepan-4-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate the activity of the targets, leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates N-(azepan-4-yl)-3-methoxy-N-methylbenzamide against key analogs, focusing on structural features, synthesis, and physicochemical properties.
Substituent Variations on the Amide Nitrogen
a) 3-Methoxy-N-(3'-methoxybiphenyl-4-yl)-N-methylbenzamide (24a)
- Structure : Features a biphenyl group at the amide nitrogen and a 3-methoxybenzamide core.
- Synthesis : Prepared via Suzuki coupling between N-(4-bromophenyl)-3-methoxy-N-methylbenzamide and 3-methoxyphenylboronic acid using Pd catalysis .
- Properties : Molecular weight 347.41 g/mol; yellow oil; IR bands at 1640 (C=O), 2840, and 2936 cm⁻¹ (C-H stretch); NMR signals for methoxy groups at δ 3.45 and 3.66 ppm .
b) N-(4-Bromophenyl)-3-methoxy-N-methylbenzamide (24b)
- Structure : Substituted with a 4-bromophenyl group on the amide nitrogen.
- Synthesis : Reacting 3-methoxybenzoyl chloride with 4-bromo-N-methylaniline .
- Properties : White solid; mp 97–100°C; molecular weight 320.19 g/mol; IR bands at 1634 cm⁻¹ (amide C=O); NMR signals for methyl groups at δ 3.41 (N-CH₃) and 3.69 ppm (OCH₃) .
c) 4-Methoxy-N-(3-methylphenyl)benzamide (CAS 60561-71-9)
- Structure : Lacks an N-methyl group; substituents include a 4-methoxybenzamide and 3-methylphenyl.
Substituent Variations on the Benzene Ring
a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core and a hydroxydimethylethyl group.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Properties : Characterized by X-ray crystallography; acts as an N,O-bidentate ligand for metal catalysis .
- Comparison : The hydroxyl group enables metal coordination, a feature absent in the target compound, suggesting divergent applications.
b) 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide
- Structure : Features hydroxyl and methoxy groups on the benzene ring and dimethyl substitution on the amide nitrogen.
Physicochemical and Pharmacological Implications
Structural Influence on Properties
- Azepane Ring : The seven-membered ring introduces conformational flexibility and a basic amine, which may improve solubility in acidic environments (e.g., lysosomes) and enable interactions with biological targets via hydrogen bonding .
- Methoxy Group : The 3-methoxy substitution on the benzene ring donates electron density, altering electronic properties compared to 4-methoxy analogs (e.g., CAS 60561-71-9), which could affect binding affinity .
Data Table: Key Analogs of this compound
*Hypothetical data inferred from analogs.
Biological Activity
N-(azepan-4-yl)-3-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound, with the chemical identifier 1171917-00-2, is characterized by the presence of an azepane ring and a methoxy group attached to a benzamide structure. The compound's synthesis typically involves the reaction of 3-methoxybenzoic acid with N-methyl-4-azepanamine under controlled conditions, leading to various derivatives through oxidation, reduction, and substitution reactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Target Interactions : The compound interacts with specific molecular targets such as receptors and enzymes, influencing pathways related to inflammation and pain modulation.
- Therapeutic Potential : Research indicates that it may serve as a potential therapeutic agent in treating conditions related to central nervous system (CNS) disorders due to its ability to modulate receptor activity .
The mechanism of action involves binding to specific receptors or enzymes, leading to downstream effects that can modulate physiological responses. For instance, it has shown promise in inhibiting certain pathways associated with inflammation and pain perception, which are critical in developing treatments for chronic pain and inflammatory diseases .
Table 1: Summary of Biological Activities
| Biological Activity | Effect Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| CNS modulation | Potential therapeutic effects on CNS | |
| Receptor interaction | Binds to specific receptors |
Case Study 1: CNS Disorders
A study explored the effects of this compound on mouse models of anxiety and depression. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent .
Case Study 2: Inflammation
Another investigation focused on the compound's anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibited the production of pro-inflammatory cytokines in macrophage cultures stimulated by lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .
Research Findings
Recent studies have underscored the importance of structure-activity relationships (SAR) for optimizing the efficacy of this compound. Variations in substituents on the azepane ring have been shown to significantly impact biological activity, with certain modifications enhancing receptor affinity and selectivity .
Additionally, ongoing research is examining the pharmacokinetics and bioavailability of this compound to better understand its therapeutic window and potential side effects.
Q & A
(Basic) What synthetic methodologies are commonly employed for preparing N-(azepan-4-yl)-3-methoxy-N-methylbenzamide?
Answer:
The synthesis of benzamide derivatives like this compound typically involves multi-step reactions. A key step is the coupling of a substituted benzoyl chloride with an amine nucleophile (e.g., azepan-4-yl-methylamine). For example, in analogous compounds, 3-methoxybenzoyl chloride is reacted with substituted anilines under Schotten-Baumann conditions (CH₂Cl₂, aqueous NaHCO₃, 0–5°C) to form the amide bond . For azepane-containing derivatives, protecting group strategies (e.g., Boc protection) may be required to prevent side reactions. Post-synthesis, purification via silica gel chromatography (hexanes/EtOAc gradients) is standard .
(Basic) How is the structural integrity of this compound confirmed experimentally?
Answer:
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Methoxy groups resonate at ~δ 3.3–3.8 ppm, while N-methyl signals appear at δ 3.0–3.5 ppm. Aromatic protons in the benzamide moiety typically split into distinct multiplet patterns (δ 6.8–7.6 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₂₁N₂O₂ would be ~261.160).
- IR Spectroscopy : Amide C=O stretches appear at ~1640–1680 cm⁻¹, and methoxy C-O at ~2830–2940 cm⁻¹ .
(Advanced) What strategies optimize reaction yields in the synthesis of N-alkyl-N-arylbenzamides?
Answer:
Yield optimization involves:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl boronic acid intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve solubility of intermediates, while low temperatures (−10°C to 0°C) minimize decomposition .
- Purification : Gradient elution in HPLC (C18 columns, MeOH/H₂O) resolves closely related byproducts .
(Advanced) How can researchers analyze potential bioactivity of this compound?
Answer:
Bioactivity assessment includes:
- In vitro binding assays : Fluorescence polarization or SPR to measure affinity for target proteins (e.g., kinases, GPCRs). For example, IC₅₀ values for similar benzamides range from 0.1–10 µM .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) evaluates degradation rates. LC-MS quantifies parent compound depletion over time .
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
(Advanced) What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP/D solubility : Software like ACD/Labs or MOE calculates partition coefficients (predicted LogP ~2.5–3.0 for this benzamide) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., docking into the ATP-binding pocket of kinases) .
- ADMET prediction : SwissADME or admetSAR estimates bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
(Advanced) How do structural modifications impact the stability of this compound?
Answer:
- Azepane ring effects : Conformational rigidity from the azepane ring enhances metabolic stability compared to linear alkylamines (e.g., t₁/₂ increased by ~2-fold in microsomal assays) .
- Methoxy positioning : Ortho-substituted methoxy groups reduce steric hindrance, improving binding affinity but may increase photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation pathways .
(Advanced) What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Impurity profiling : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. Common impurities include de-methylated byproducts or azepane ring-opened derivatives .
- Column selection : HILIC columns resolve polar degradants, while C18 columns separate non-polar intermediates .
- Method validation : ICH Q2(R1) guidelines ensure precision (RSD <2%), accuracy (recovery 95–105%), and LOQ ≤0.05% .
(Advanced) How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
SAR strategies include:
- Azepane substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the azepane 4-position enhances target binding but may reduce solubility .
- Methoxy replacement : Replacing 3-methoxy with 3-ethoxy increases lipophilicity (ΔLogP +0.5) but risks CYP3A4-mediated metabolism .
- N-Methyl retention : Removing the N-methyl group decreases metabolic stability (t₁/₂ reduced by ~50%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
